molecular formula C24H20N4S2 B14878539 1,1'-(Naphthalene-1,5-diyl)bis(3-phenylthiourea)

1,1'-(Naphthalene-1,5-diyl)bis(3-phenylthiourea)

Cat. No.: B14878539
M. Wt: 428.6 g/mol
InChI Key: NFGWOYKYCUDGDN-UHFFFAOYSA-N
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Description

1,1’-(Naphthalene-1,5-diyl)bis(3-phenylthiourea) is a bisthiourea derivative known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two thiourea groups attached to a naphthalene core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Naphthalene-1,5-diyl)bis(3-phenylthiourea) typically involves the reaction of naphthalene-1,5-diamine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent such as diethyl ether or isopropanol under controlled conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 1,1’-(Naphthalene-1,5-diyl)bis(3-phenylthiourea) are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1’-(Naphthalene-1,5-diyl)bis(3-phenylthiourea) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-(Naphthalene-1,5-diyl)bis(3-phenylthiourea) has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,1’-(Naphthalene-1,5-diyl)bis(3-phenylthiourea) involves its interaction with specific molecular targets. The thiourea groups can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities, disrupt microbial cell walls, or interfere with cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(Naphthalene-1,5-diyl)bis(3-phenylthiourea) is unique due to its naphthalene core, which imparts distinct electronic and steric properties compared to its aliphatic counterparts.

Properties

Molecular Formula

C24H20N4S2

Molecular Weight

428.6 g/mol

IUPAC Name

1-phenyl-3-[5-(phenylcarbamothioylamino)naphthalen-1-yl]thiourea

InChI

InChI=1S/C24H20N4S2/c29-23(25-17-9-3-1-4-10-17)27-21-15-7-14-20-19(21)13-8-16-22(20)28-24(30)26-18-11-5-2-6-12-18/h1-16H,(H2,25,27,29)(H2,26,28,30)

InChI Key

NFGWOYKYCUDGDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=CC3=C2C=CC=C3NC(=S)NC4=CC=CC=C4

Origin of Product

United States

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